4-Ethylthiazole-2-carbaldehyde

Description

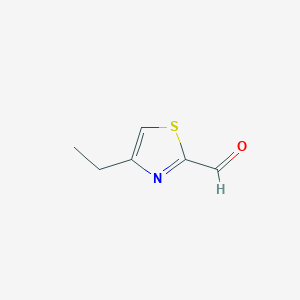

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBKOBUBCHSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665426 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-05-4 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Thiazole (B1198619) Carbonylations

The synthesis of 4-Ethylthiazole-2-carbaldehyde involves the introduction of a carbonyl group at the C2 position of the 4-ethylthiazole (B173719) core. Mechanistic studies on the carbonylation of thiazoles, particularly at the C2 position, often involve the generation of a nucleophilic C2 center that can attack a suitable electrophilic carbonyl source.

Another approach utilizes silyl-thiazole derivatives. acs.org For instance, a 2-(trimethylsilyl)thiazole (B1297445) can be prepared and subsequently reacted with carbonyl compounds. This method leverages the utility of organosilicon compounds in facilitating C-C bond formation. The conversion of a thiazole derivative (R-thia) to an aldehyde (R-CHO) can also be achieved through a sequence involving N-methylation with methyl iodide, reduction with sodium borohydride (B1222165), and subsequent hydrolysis with mercury(II) chloride in water. wikipedia.org

Table 1: Mechanistic Steps in Thiazole C2-Formylation

| Step | Description | Key Intermediates |

|---|---|---|

| Activation | Deprotonation of the C2-proton using a strong base (e.g., n-BuLi). | 2-Lithio-4-ethylthiazole |

| Carbonyl Addition | Nucleophilic attack of the C2-anion on an electrophilic formylating agent (e.g., DMF). | Tetrahedral addition intermediate |

| Hydrolysis | Aqueous workup to hydrolyze the intermediate. | This compound |

Radical-Mediated Reaction Pathways in Thiazole Chemistry

While ionic pathways often dominate thiazole chemistry, radical-mediated reactions also play a role. The aromatic stability of the thiazole ring means that radical reactions may require significant energy input or specific radical initiators. Some thiazole derivatives have demonstrated antioxidant capabilities by acting as radical scavengers. analis.com.my

In the context of synthesis, radical pathways can be involved in certain substitution reactions. For example, radical thiocarbamoylation has been used for the versatile synthesis of related thioamides. mdpi.com While specific radical-mediated pathways for the synthesis or reaction of this compound are not extensively detailed in the literature, the thiazole nucleus can participate in reactions involving radical intermediates under specific conditions, such as high temperatures or photochemical initiation.

Ionic Reaction Pathways and Intermediates

Ionic pathways are fundamental to understanding the reactivity of this compound. These reactions typically involve the formation of either cationic or anionic intermediates.

Cationic Intermediates: Thiazolium Salts The nitrogen atom at the 3-position (N3) possesses a lone pair of electrons and is the primary site of basicity and protonation. chemicalbook.compharmaguideline.com Alkylation of the N3 atom with alkyl halides leads to the formation of a cationic intermediate known as a thiazolium salt. pharmaguideline.comwikipedia.orgbenthamdirect.com These salts are crucial as catalysts in reactions like the Stetter reaction and the Benzoin condensation. wikipedia.org The formation of these ionic liquids highlights the nucleophilic character of the ring nitrogen. benthamdirect.com

Anionic Intermediates: C2-Carbanions As discussed previously, the C2 position is the most electron-deficient carbon in the ring, making the attached proton acidic. chemicalbook.compharmaguideline.com Deprotonation with a strong base generates a C2-carbanion (or ylide), which is a key nucleophilic intermediate. wikipedia.org This anionic species is stabilized by the adjacent nitrogen and sulfur atoms and is instrumental in forming new carbon-carbon bonds at the C2 position, such as in carbonylation reactions. pharmaguideline.com

Nucleophilic and Electrophilic Reactivity Patterns on the Thiazole Ring System

The reactivity of the thiazole ring towards nucleophiles and electrophiles is highly regioselective, a direct consequence of the electron distribution within the ring. chemicalbook.com

C2 Position : This position is the most electron-deficient. pharmaguideline.com It is readily attacked by nucleophiles, especially in substitution reactions where a leaving group is present (e.g., a halogen). ias.ac.in The C2-hydrogen is the most acidic, making it the site for deprotonation by strong bases to initiate nucleophilic attacks on electrophiles. pharmaguideline.comwikipedia.org

C4 Position : This carbon is considered nearly neutral in terms of electron density. pharmaguideline.com It is generally less reactive towards both electrophiles and nucleophiles compared to the other ring positions.

C5 Position : In contrast to C2, the C5 position is electron-rich. chemicalbook.compharmaguideline.com This makes it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmaguideline.comias.ac.in The presence of an electron-donating group at the C2 position further enhances the nucleophilicity of the C5 position. pharmaguideline.com

Table 2: Reactivity Patterns of the Thiazole Ring

| Ring Position | Electronic Character | Preferred Reaction Type | Example |

|---|---|---|---|

| C2 | Electron-deficient (Electrophilic) | Nucleophilic Attack / Deprotonation | Reaction with organolithiums |

| N3 | Nucleophilic / Basic | Protonation / Alkylation | Formation of thiazolium salts |

| C4 | Relatively neutral | Generally unreactive | Substitution is uncommon |

| C5 | Electron-rich (Nucleophilic) | Electrophilic Substitution | Bromination, Nitration |

Photoreaction Mechanisms of Thiazole Derivatives

Thiazole derivatives can undergo significant transformations when exposed to ultraviolet (UV) radiation. nih.gov Mechanistic studies on the photolysis of thiazoles reveal that the primary photochemical event is often the cleavage of one of the carbon-sulfur bonds. mdpi.com

The most common pathway involves the cleavage of the S1–C2 bond. mdpi.com Upon absorption of UV light, the molecule is promoted to an excited state. From this state, the ring can undergo fragmentation. For thiazole itself, flash photolysis can generate the highly excited NCS molecule, which acts as a precursor to CN radicals. mdpi.com

For substituted thiazoles, this initial S1-C2 bond cleavage can lead to a cascade of rearrangements and further fragmentation. mdpi.com A secondary, less common pathway involves the cleavage of the S1–C5 bond. mdpi.com These ring-opening reactions can be followed by the cleavage of C-N bonds, leading to the formation of smaller molecular fragments. mdpi.com Some thiazole derivatives also exhibit photochromism, undergoing reversible isomerization between a closed-ring and a more conjugated, zwitterionic open-ring form upon irradiation. nih.gov

Applications As Pivotal Building Blocks in Advanced Organic Synthesis

Construction of Novel Heterocyclic Systems

The reactivity of the aldehyde group in 4-Ethylthiazole-2-carbaldehyde makes it an excellent starting point for the synthesis of more complex heterocyclic structures. Thiazole-containing heterocycles are of great interest due to their prevalence in biologically active compounds. nih.gov

Condensation reactions are a primary method for elaborating the structure of this compound. For instance, it can react with compounds containing active methylene (B1212753) groups or with various amines and hydrazines to form larger, fused, or linked heterocyclic systems. pharmaguideline.com These reactions are fundamental in building molecular diversity from a relatively simple precursor. The general reactivity of thiazole (B1198619) aldehydes in such transformations allows for the creation of a variety of heterocyclic scaffolds, including but not limited to:

Thiazolyl-pyrazolines: These can be synthesized through the condensation of a thiazole carbaldehyde with a suitable pyrazoline precursor, leading to hybrid molecules with potential synergistic bioactivities. nih.gov

Thiazolyl-pyrimidines: Cyclization reactions involving the aldehyde group can be employed to construct pyrimidine (B1678525) rings fused or linked to the thiazole core. nih.gov

Thiazolyl-pyridazines: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) rings, expanding the heterocyclic framework.

While specific examples in the literature detailing the use of this compound in all these transformations are not abundant, the established reactivity patterns of thiazole-2-carbaldehydes provide a strong basis for its utility in this area.

Synthesis of Complex Bioactive Organic Molecules

The thiazole moiety is a key structural feature in numerous natural and synthetic bioactive compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. nih.govmdpi.com this compound serves as a valuable starting material for the synthesis of such complex molecules. The ethyl group can influence the lipophilicity and, consequently, the pharmacokinetic properties of the final compound, while the aldehyde allows for the introduction of various pharmacophores.

The synthesis of these bioactive molecules often involves multi-step reaction sequences where the thiazole unit is a core component. For example, the aldehyde can be converted into an imine, which can then undergo further reactions to build up the complexity of the molecule. nih.gov The inherent biological relevance of the thiazole ring makes its derivatives, including those from this compound, attractive targets for drug discovery programs. vulcanchem.com

Role as a Precursor in Pharmaceutical Synthesis

The utility of this compound as a precursor in pharmaceutical synthesis is explicitly demonstrated in patent literature. For instance, it has been utilized as a starting material in the synthesis of intermediates for potential therapeutic agents.

A notable example is its use in the preparation of methyl 3-(4-ethylthiazol-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoate. This compound is an intermediate in the synthesis of substituted heteroaryls that are investigated for their potential as glucokinase activators for the treatment of type 2 diabetes and related disorders. The synthesis involves a multi-step process where this compound is a key reactant.

This application underscores the importance of this compound in providing access to novel molecular scaffolds with potential therapeutic value. The ability to introduce the 4-ethylthiazole (B173719) moiety early in a synthetic route is advantageous for the efficient construction of complex drug candidates.

Development of Ligands for Catalysis and Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur atoms, which can act as donor atoms for metal coordination. This property makes thiazole derivatives attractive candidates for the development of ligands for catalysis and coordination chemistry. researchgate.net The aldehyde group of this compound can be readily modified to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands.

For example, the aldehyde can be converted into an imine by reaction with a primary amine that contains another donor group, such as a pyridine (B92270) or another thiazole. The resulting Schiff base ligand can then be complexed with various transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the thiazole ring, in this case, the ethyl group.

While specific catalytic applications of ligands derived directly from this compound are not extensively documented, the general principles of coordination chemistry suggest its potential in this area. researchgate.net The development of new catalysts is crucial for advancing chemical synthesis, and thiazole-based ligands offer a promising avenue for exploration.

Biological Activity and Pharmacological Efficacy of 4 Ethylthiazole 2 Carbaldehyde Derivatives

Antimicrobial Research Applications

Thiazole (B1198619) derivatives are a significant class of compounds investigated for their ability to combat microbial infections. Research has explored their efficacy against bacteria, fungi, and viruses, revealing promising leads for the development of new antimicrobial agents.

Derivatives of thiazole have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov A study involving a series of 2-arylidenehydrazinyl-4-arylthiazole analogues demonstrated broad-spectrum antibacterial activity. nih.gov These compounds were tested against eleven bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Several synthesized compounds showed notable inhibition against specific strains. For instance, one derivative exhibited potent inhibition of E. coli and Klebsiella pneumonia, while another was particularly effective against Enterococcus faecalis. nih.gov Similarly, other analogues showed strong activity against E. coli and Cronobacter sakazakii. nih.gov The results from these studies indicate that most of the tested thiazole derivatives exhibit strong antibacterial potential. nih.gov Further research has highlighted that various thiazole derivatives show prominent antibacterial action against pathogens like Staphylococcus pyogenes and Haemophilus influenza. biointerfaceresearch.com The antibacterial activity of these compounds is often compared to standard antibiotics to gauge their potential. biointerfaceresearch.com For example, a series of 1,3,4-oxadiazoles based on the thiazole structure showed superior activity compared to chloramphenicol (B1208) in some tests. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

| 2-Arylidenehydrazinyl-4-arylthiazoles | Escherichia coli | Potent Inhibition | nih.gov |

| 2-Arylidenehydrazinyl-4-arylthiazoles | Klebsiella pneumonia | Potent Inhibition | nih.gov |

| 2-Arylidenehydrazinyl-4-arylthiazoles | Enterococcus faecalis | Potent Inhibition | nih.gov |

| 2-Arylidenehydrazinyl-4-arylthiazoles | Cronobacter sakazakii | Potent Inhibition | nih.gov |

| Thiazole-based 1,3,4-oxadiazoles | Staphylococcus pyogenes | Potent Activity | biointerfaceresearch.com |

| Thiazole-based 1,3,4-oxadiazoles | Pseudomonas aeruginosa | Potent Activity | biointerfaceresearch.com |

The antifungal potential of thiazole derivatives is a significant area of research, particularly in the context of rising resistance to existing antimycotic drugs. nih.gov Studies have demonstrated that these compounds are effective against various fungal pathogens, especially Candida species. nih.govnih.gov

A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed exceptionally strong activity against clinical isolates of Candida albicans. nih.gov The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.008–7.81 µg/mL, which is comparable or even superior to the standard antifungal agent nystatin. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MIC values, indicating a potent fungicidal effect. nih.gov

Investigations into the mechanism of action suggest that these thiazole derivatives may target the fungal cell wall and/or the cell membrane. nih.gov This is supported by tests showing their efficacy is influenced by the presence of sorbitol and ergosterol, key components of the fungal cell structure. nih.gov The high lipophilicity of these derivatives is also believed to contribute to their potent antifungal activity. nih.gov Further studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives also confirmed promising inhibitory activity against C. albicans, with some compounds showing significantly lower MIC values than the reference drug fluconazole. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans

| Compound Class | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | 0.008–7.81 | 0.015–31.25 | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles (Compound 7a) | 7.81 | - | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles (Compound 7e) | 3.9 | - | mdpi.com |

| Fluconazole (Reference) | 15.62 | - | mdpi.com |

The thiazole scaffold is present in numerous compounds that have been investigated for their antiviral properties. nih.gov The development of new and effective antiviral drugs is crucial due to the emergence of drug-resistant viral strains. nih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV and HCV), and human immunodeficiency viruses (HIV). nih.govnih.gov

Research has identified several thiazole compounds with potent antiviral activity in the nanomolar range. nih.gov While specific studies focusing solely on 4-Ethylthiazole-2-carbaldehyde derivatives are limited in the public domain, the broader class of 2-aminothiazole (B372263) derivatives has been noted for its antiviral properties. mdpi.com Docking studies on certain ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates predicted good binding affinities to the Mpro protein of SARS-CoV-2, suggesting a potential therapeutic target for COVID-19. researchgate.net The versatility of the thiazole ring allows for structural modifications to optimize activity against specific viral targets, making it a promising framework for future antiviral drug development. nih.gov

Anticancer Research and Therapeutic Potential

Thiazole derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are diverse, ranging from inhibiting cell proliferation to preventing metastasis, a primary cause of cancer-related mortality. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Thiazole derivatives have been specifically designed as potent inhibitors of these processes. nih.govnih.gov In one study, a series of thiazole derivatives showed significant efficacy in blocking the migration and invasion of metastatic breast cancer cells (MDA-MB-231) and cervical cancer cells (HeLa). nih.govnih.gov

One particularly potent derivative, designated 5k, achieved over 85% inhibition of transwell migration in both cell lines at a 10 µM concentration. nih.gov This compound also reduced the migratory capacity of a non-small cell lung cancer cell line (A549) by nearly 80%. nih.govresearchgate.net In matrigel (B1166635) invasion assays, a selection of these derivatives reduced the invasion of MDA-MB-231 cells to approximately 40–60% of the control at the same concentration. nih.gov A key advantage of these compounds is their low cytotoxicity; they inhibit cell motility without significantly affecting cell proliferation or the ability to form colonies, suggesting a potential for low toxicity to healthy cells. nih.govresearchgate.net The most effective compound, 5k, was found to have an IC₅₀ value of 176 nM in dose-dependent migration assays in MDA-MB-231 cells. nih.govresearchgate.net

Table 3: Anti-migratory and Anti-invasive Activity of Thiazole Derivative 5k

| Cancer Cell Line | Assay | Concentration | % Inhibition | IC₅₀ | Reference |

| MDA-MB-231 | Transwell Migration | 10 µM | >85% | 176 nM | nih.govnih.gov |

| HeLa | Transwell Migration | 10 µM | >85% | - | nih.gov |

| A549 | Transwell Migration | 10 µM | ~80% | - | nih.govnih.gov |

| MDA-MB-231 | Matrigel Invasion | 10 µM | ~40-60% | - | nih.govnih.gov |

Numerous studies have confirmed the antiproliferative effects of thiazole derivatives against a wide spectrum of cancer cell lines. researchgate.net A novel series of 2-oxoindolin-3-ylidene thiazole derivatives was evaluated against a panel of sixty cancer cell lines, with several compounds identified as highly potent. nih.gov For instance, derivatives 4b, 4c, and 4d demonstrated complete cell death across the tested lines, with mean growth inhibition percentages of 118.86%, 135.32%, and 148.27%, respectively. nih.gov

In another study, arylidene-hydrazinyl-thiazole derivatives were tested against human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. nih.gov Five of these compounds showed significant inhibition, with activity comparable or superior to the standard chemotherapeutic drugs cisplatin (B142131) and oxaliplatin. nih.gov Specifically, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole (2a) exhibited a significant antiproliferative effect on both MDA-MB-231 (IC₅₀: 3.92 µg/mL) and HeLa (IC₅₀: 11.4 µg/mL) cells. nih.gov Furthermore, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones was synthesized and tested against MCF-7 (breast) and HepG2 (liver) cancer cells. mdpi.com Compound 4c from this series was the most active, with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, outperforming the standard drug Staurosporine. mdpi.com

Table 4: Antiproliferative Activity (IC₅₀) of Selected Thiazole Derivatives

| Compound | Cell Line | IC₅₀ | Reference |

| Compound 2a | MDA-MB-231 | 3.92 µg/mL | nih.gov |

| HeLa | 11.4 µg/mL | nih.gov | |

| Compound 2e | HeLa | 11.1 µg/mL | nih.gov |

| Compound 4c | MCF-7 | 2.57 µM | mdpi.com |

| HepG2 | 7.26 µM | mdpi.com | |

| Staurosporine (Standard) | MCF-7 | 6.77 µM | mdpi.com |

| HepG2 | 8.4 µM | mdpi.com |

Molecular Target Identification in Oncological Pathways

There is currently no available scientific literature that identifies the specific molecular targets of this compound derivatives within oncological pathways. Research on other thiazole-based compounds has implicated various targets in cancer therapy, such as vascular endothelial growth factor receptor-2 (VEGFR-2), but these findings are not specific to derivatives of this compound. Molecular docking studies and in vitro assays, which are crucial for identifying such targets, have not been reported for this specific class of compounds.

Investigations in Metabolic Disorder Management

Scientific investigation into the potential of this compound derivatives for the management of metabolic disorders, including diabetes mellitus, is not documented in the available literature. While the broader class of thiazole derivatives has been explored for antidiabetic properties, no studies have been published that specifically assess the efficacy of this compound derivatives in this context.

Potential in Diabetes Mellitus Intervention

There are no research findings that suggest or evaluate the potential of this compound derivatives in the intervention of diabetes mellitus. Studies on other thiazole-containing molecules have shown promise in this area, but this has not been extended to the specific derivatives of this compound.

Modulation of Insulin (B600854) Sensitivity and Glucose Metabolism

No data is available from preclinical or clinical studies regarding the modulation of insulin sensitivity and glucose metabolism by derivatives of this compound. The mechanisms by which other thiazole compounds exert their effects on these metabolic processes are known, but it is not possible to extrapolate these findings to the specific chemical class without dedicated research.

Neuroprotective Effects and Neurodegenerative Disease Therapy

The neuroprotective effects and potential therapeutic applications of this compound derivatives in the context of neurodegenerative diseases have not been investigated in any published research. Although other thiazole derivatives have been studied for their neuroprotective properties, there is no information available for the specific derivatives of this compound.

Mechanisms of Neuroprotection

The mechanisms of neuroprotection for this compound derivatives are unknown, as no studies have been conducted to elucidate them. The broader class of thiazole compounds has been shown to exert neuroprotective effects through various mechanisms, but these cannot be attributed to this compound derivatives without specific investigation.

Other Pharmacological and Agrochemical Applications of this compound Derivatives

Derivatives of this compound have been investigated for a variety of other pharmacological and agrochemical applications, demonstrating a broad spectrum of biological activities. These applications include use as herbicides, insecticides, and anti-inflammatory agents, as well as inhibitors of various enzymes. Research in these areas has highlighted the potential of the thiazole scaffold in the development of new therapeutic and crop protection agents.

Herbicidal Activity Studies

The thiazole ring is a key component in a number of herbicides, and research has been conducted into the herbicidal potential of various thiazole derivatives. While direct studies on derivatives of this compound are limited in publicly available research, studies on structurally similar compounds provide insights into their potential herbicidal effects.

One area of research has focused on novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. These compounds have shown moderate to good herbicidal activities in in vivo tests. The design of these molecules was based on a hit structure identified through homology modeling and virtual screening for inhibitors of D1 protease, a key enzyme in photosystem II of plants. The study suggests that these thiazole derivatives are potential inhibitors targeting this crucial plant enzyme.

Another study investigated the herbicidal activity of 1,3,4-oxadiazole (B1194373) compounds containing a trifluoromethylpyrazoyl moiety. While not direct derivatives of this compound, this research demonstrated that some of these heterocyclic compounds exhibited certain herbicidal activity, with some causing a bleaching effect on plants. grafiati.com

It is important to note that the herbicidal efficacy of such compounds can be influenced by factors such as their lipophilicity, which affects their bioavailability in plants. Further research is needed to specifically evaluate the herbicidal potential of derivatives of this compound and to understand their structure-activity relationships.

Insecticidal Activity Research

The thiazole moiety is present in several commercial insecticides, and research into new thiazole-based insecticidal agents is ongoing. While specific studies on the insecticidal activity of this compound derivatives are not widely documented, research on related Schiff bases and other thiazole derivatives indicates the potential of this chemical class in pest management.

Schiff bases derived from various aldehydes have been evaluated for their pesticidal activities. For instance, a study on Schiff bases derived from benzoin, salicylaldehyde, and other compounds demonstrated their potential as potent pesticides against Tribolium castaneum. researchgate.net This suggests that Schiff bases derived from this compound could also exhibit insecticidal properties.

Furthermore, research on other heterocyclic compounds containing the thiazole ring has shown promising insecticidal activity. For example, a study on the synthesis and pesticidal activities of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives has been conducted, highlighting the ongoing interest in thiazole-containing compounds for crop protection. researchgate.net

The development of new insecticides is crucial for managing pests and ensuring food security. The exploration of this compound derivatives as a source of novel insecticidal compounds could be a promising avenue for future research.

Anti-inflammatory Properties

Thiazole and its derivatives have been extensively studied for their anti-inflammatory properties, with many compounds showing potential as inhibitors of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Thiazole-based compounds have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov The development of dual COX/LOX inhibitors is a significant area of research, as these compounds could offer therapeutic advantages with improved gastric safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have focused on the synthesis of thiazole and thiazolidinone derivatives as dual COX/LOX inhibitors. nih.govnih.gov

One study identified a potent thiazole derivative, compound 6l, with significant inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov This compound demonstrated a significant reduction in carrageenan-induced edema in animal models and showed an enhanced gastrointestinal safety profile. nih.gov The study highlighted that this thiazole-based dual inhibitor significantly reduced the expression of COX-2 and 5-LOX genes. nih.gov

While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively reported, the known anti-inflammatory activity of the broader thiazole class suggests that derivatives of this compound could also possess valuable anti-inflammatory effects. Schiff bases, which can be readily synthesized from this compound, are a class of compounds that have shown a wide range of biological activities, including anti-inflammatory properties. nih.govbeilstein-journals.org

Table 1: COX-1, COX-2, and 5-LOX Inhibition by a Potent Thiazole Derivative (Compound 6l)

| Enzyme | IC₅₀ (µM) |

|---|---|

| COX-1 | 5.55 |

| COX-2 | 0.09 |

| 5-LOX | 0.38 |

Data sourced from a study on thiazole leads as COX-2/5-LOX inhibitors. nih.gov

Enzyme Inhibition Studies

Derivatives of thiazole have been investigated as inhibitors of a wide range of enzymes, highlighting the versatility of this heterocyclic scaffold in medicinal chemistry and drug design.

One area of significant interest is the inhibition of carbonic anhydrases (CAs). A study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates, which are structurally similar to derivatives of this compound, identified them as dual inhibitors of 15-lipoxygenase (15-LOX) and bovine carbonic anhydrase II (bCA II). mdpi.com Several compounds in this series showed excellent inhibitory potential for 15-LOX and moderate inhibition of bCA II. mdpi.com Another study investigated pyrazolo-1,2-benzothiazine acetamides for their inhibitory activity against human carbonic anhydrase isoforms, though these compounds showed relatively low activity. researchgate.net

Thiazole derivatives have also been explored as inhibitors of other enzymes. For example, 2-aminothiazole-based compounds have been shown to be potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). mdpi.com Additionally, pyrazolyl-thiazole derivatives have demonstrated good inhibitory action against aldose reductase and α-glycosidase, enzymes implicated in diabetic complications. nih.gov Thiophene carbaldehyde-based thiazole derivatives have also been identified as potential α-glucosidase inhibitors. Furthermore, imidazothiadiazole–chalcone hybrids have been characterized as multi-target enzyme inhibitors, showing strong inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrases I and II.

Table 2: Enzyme Inhibition by Various Thiazole Derivatives

| Thiazole Derivative Class | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | 15-Lipoxygenase (15-LOX) | Excellent inhibitory potential (IC₅₀ = 0.12 ± 0.002 to 0.69 ± 0.5 μM) | mdpi.com |

| Bovine Carbonic Anhydrase II (bCA II) | Moderate inhibition (most active compound IC₅₀ = 1.26 ± 0.24 μM) | mdpi.com | |

| Pyrazolyl-thiazoles | Aldose Reductase (AR) | Good inhibitory action (best Kᵢ = 7.09 ± 0.19 µM) | nih.gov |

| α-Glycosidase | Efficient inhibition (Kᵢ range = 0.43 ± 0.06 to 2.30 ± 0.48 µM) | nih.gov | |

| Imidazothiadiazole–chalcone hybrids | Acetylcholinesterase (AChE) | Strong inhibition (Kᵢ range = 3.86–11.35 nM) | |

| Butyrylcholinesterase (BChE) | Strong inhibition (Kᵢ range = 1.01–1.78 nM) | ||

| Human Carbonic Anhydrase I (hCA I) | Strong inhibition (Kᵢ range = 45.13–81.24 nM) | ||

| Human Carbonic Anhydrase II (hCA II) | Strong inhibition (Kᵢ range = 36.08–52.45 nM) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Positions on Biological Activity

The ethyl group at the C4 position is a key contributor to the molecule's lipophilicity. Lipophilicity, often expressed as log P, is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME). nih.gov An increase in lipophilicity generally enhances the ability of a compound to cross cell membranes and access hydrophobic pockets within biological targets like enzymes or receptors. nih.gov

The addition of an ethyl group, compared to a smaller methyl group or an unsubstituted C4 position, systematically increases the lipophilicity of the thiazole (B1198619) scaffold. This modification can lead to enhanced bioactivity if the target interaction is favored by hydrophobic interactions. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic breakdown. nih.govmdpi.com Structure-activity relationship studies on various heterocyclic compounds demonstrate that a balanced lipophilicity is often required for optimal pharmacological effect.

Table 1: Predicted Influence of C4-Alkyl Substituents on Lipophilicity

| Substituent at C4 | Predicted Change in Lipophilicity (log P) | Potential Impact on Bioactivity |

|---|---|---|

| -H | Baseline | Higher aqueous solubility, potentially lower membrane permeability. |

| -CH₃ (Methyl) | Increase | Moderate increase in membrane permeability and hydrophobic interactions. |

| -CH₂CH₃ (Ethyl) | Further Increase | Enhanced membrane permeability; may improve binding in hydrophobic pockets. |

| -CH(CH₃)₂ (Isopropyl) | Significant Increase | May offer optimal lipophilicity for certain targets but risks decreased solubility. |

The carbaldehyde group at the C2 position is a highly reactive and versatile functional group that can participate in several key receptor interactions. The C2 position of the thiazole ring is electron-deficient, making the attached aldehyde susceptible to interaction with nucleophiles. pharmaguideline.com

The oxygen atom of the aldehyde acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding site. Furthermore, the aldehyde can form a reversible covalent bond with nucleophilic residues, such as the primary amine of a lysine (B10760008) residue, to form a Schiff base. This covalent interaction can significantly increase the binding affinity and residence time of the compound at its target, potentially leading to potent biological activity. nih.gov Studies on other heterocyclic aldehydes have confirmed the importance of this moiety for their mechanism of action.

Rational Design Based on Functional Group Modifications and Their Pharmacological Outcomes

Rational design of analogs of 4-Ethylthiazole-2-carbaldehyde involves strategic modifications of its functional groups to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Modifications of the C2-carbaldehyde group can have profound effects on pharmacological outcomes.

Reduction to an alcohol: Converts the hydrogen bond acceptor (aldehyde) into a group that can both donate and accept hydrogen bonds (alcohol), altering the binding mode.

Oxidation to a carboxylic acid: Introduces a strongly acidic, negatively charged group, which can form ionic bonds or strong hydrogen bonds, drastically changing solubility and interaction profiles.

Conversion to an oxime or hydrazone: Increases the size and complexity of the substituent, offering new hydrogen bonding opportunities and potentially improving metabolic stability. researchgate.netmdpi.com These modifications are a common strategy in medicinal chemistry to explore the chemical space around a lead compound. nih.govdergipark.org.tr

Similarly, modifying the C4-ethyl group can fine-tune the molecule's properties. Replacing it with larger or cyclic alkyl groups can further probe hydrophobic pockets, while introducing polar functional groups on the ethyl chain can modulate solubility and create new interactions with the target. globalresearchonline.net

Table 2: Pharmacological Outcomes of Functional Group Modifications

| Modification Site | Modified Group | Anticipated Change in Interaction | Potential Pharmacological Outcome |

|---|---|---|---|

| C2-Carbaldehyde | -CH₂OH (Alcohol) | Adds H-bond donor capability. | Altered receptor binding affinity and selectivity. |

| C2-Carbaldehyde | -COOH (Carboxylic Acid) | Introduces ionic interaction potential. | Increased water solubility, potential for strong ionic bonds. |

| C2-Carbaldehyde | -CH=NOH (Oxime) | Adds H-bond donor/acceptor; alters geometry. | Improved metabolic stability and modified receptor affinity. |

| C4-Ethyl | -C₃H₇ (Propyl) | Increases lipophilicity and steric bulk. | Enhanced hydrophobic interactions, potential for improved potency. |

Correlation between Structural Features and Pharmacokinetic Profiles

The structural features of this compound are directly correlated with its expected pharmacokinetic (ADME) profile. researchgate.net

Absorption: The molecule's modest size and the lipophilicity imparted by the ethyl group suggest that it likely has good potential for oral absorption via passive diffusion across the intestinal membrane. nih.gov

Distribution: Following absorption, the compound's distribution would be influenced by its lipophilicity and plasma protein binding. The ethyl group would favor distribution into tissues over remaining in the aqueous environment of the blood.

Metabolism: The thiazole ring is generally susceptible to oxidation. The aldehyde group is a primary site for metabolism and can be readily oxidized to the corresponding carboxylic acid by aldehyde dehydrogenases or reduced to an alcohol by alcohol dehydrogenases. The ethyl group can also undergo hydroxylation.

Excretion: The metabolites, particularly the more polar carboxylic acid derivative, would be more readily excreted, primarily through the kidneys.

Computational (in silico) tools are often used to predict these ADME properties during the early stages of drug discovery, guiding the synthesis of compounds with more favorable pharmacokinetic profiles. nih.gov

Table 3: Predicted Pharmacokinetic Profile Based on Structural Features

| Pharmacokinetic Parameter | Governing Structural Feature(s) | Predicted Profile |

|---|---|---|

| Absorption | Ethyl group (lipophilicity), moderate molecular weight | Likely good oral bioavailability. |

| Distribution | Lipophilic character | Expected to distribute into tissues. |

| Metabolism | Aldehyde group, Thiazole ring | Susceptible to oxidation and reduction. |

| Excretion | Polar metabolites (e.g., carboxylic acid) | Primarily renal clearance of metabolites. |

Computational Chemistry and in Silico Approaches in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a ligand (a small molecule like 4-Ethylthiazole-2-carbaldehyde) and a protein target. The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the protein and to estimate the strength of the interaction, often expressed as a docking score.

In the context of this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes or receptors. For instance, thiazole-containing compounds have been investigated as inhibitors for targets such as epidermal growth factor receptor (EGFR) and lanosterol (B1674476) 14α-demethylase. nih.govnih.gov A hypothetical docking study of this compound against a putative protein target could yield results like those presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -7.8 | LYS72, GLU91 | Hydrogen Bond |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355 | Pi-Alkyl, Hydrogen Bond |

The docking scores indicate the predicted binding affinity, with more negative values suggesting a stronger interaction. The identification of key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are crucial for understanding the mechanism of binding and for guiding further optimization of the ligand's structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For a series of thiazole (B1198619) derivatives, a QSAR model could be developed to predict a specific biological activity, such as their potency as antimicrobial or anticancer agents. nih.gov To build a QSAR model for predicting the bioactivity of this compound, a dataset of thiazole compounds with known activities would be required. The model would then be used to predict the activity of this compound based on its calculated descriptors. A well-constructed QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 141.19 | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 1.25 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 57.1 Ų | The sum of the surfaces of polar atoms in a molecule. |

| Number of Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and reactivity. researchgate.net

For this compound, DFT calculations could be used to determine its optimized molecular geometry and to analyze its electronic properties. The HOMO and LUMO energies are particularly important as they provide insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity in chemical reactions and its interactions with biological targets. The energy gap between the HOMO and LUMO can also be related to the molecule's stability and reactivity. researchgate.net

Table 3: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico prediction of ADMET properties is a critical step in the early stages of drug discovery. nih.gov These predictions help to identify potential liabilities of a drug candidate, such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity, before significant resources are invested in its development. Various computational models and software are available to predict these properties based on a molecule's structure.

For this compound, a range of ADMET properties could be predicted using in silico tools. These predictions would provide an early assessment of its drug-likeness and potential for development as a therapeutic agent. For example, predictions of oral bioavailability, blood-brain barrier permeability, and potential for liver toxicity would be highly valuable. nih.gov

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is important because its biological activity is often dependent on its three-dimensional shape. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org

For this compound, conformational analysis could be performed to identify its low-energy conformations. This information is crucial for understanding how the molecule might fit into the binding site of a protein. MD simulations could then be used to study the dynamic behavior of the this compound-protein complex, providing insights into the stability of the interaction and the role of specific residues in binding. rsc.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the understanding of the binding mode predicted by molecular docking.

Advanced Analytical and Spectroscopic Techniques for Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Ethylthiazole-2-carbaldehyde by mapping the carbon and hydrogen framework. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the ethyl group.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm. oregonstate.edu

Thiazole Ring Proton (H-5): The single proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift, anticipated around δ 7.5-8.0 ppm. It appears as a singlet as it has no adjacent protons to couple with.

Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂) are adjacent to the thiazole ring and will appear as a quartet around δ 2.8-3.1 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the ring and will appear as a triplet around δ 1.3-1.5 ppm, coupled to the two methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| Thiazole H-5 | 7.5 - 8.0 | Singlet (s) | N/A |

| -CH₂CH₃ | 2.8 - 3.1 | Quartet (q) | ~7.5 |

| -CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show six distinct signals corresponding to each carbon atom.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the δ 180-195 ppm range. asianpubs.org

Thiazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic/heteroaromatic region (δ 120-170 ppm). C-2, being attached to both nitrogen and sulfur and the aldehyde group, would be significantly downfield. C-4, attached to the ethyl group, and C-5 would appear at distinct positions within this range. asianpubs.org

Ethyl Group Carbons (-CH₂CH₃): These aliphatic carbons appear in the upfield region of the spectrum. The methylene carbon (-CH₂) is expected around δ 20-30 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing around δ 10-15 ppm. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 195 |

| Thiazole C-2 | 160 - 170 |

| Thiazole C-4 | 150 - 160 |

| Thiazole C-5 | 120 - 130 |

| -CH₂CH₃ | 20 - 30 |

| -CH₂CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₇NOS), the molecular weight is 141.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. The fragmentation of aldehydes often involves characteristic losses. Key expected fragments include:

[M-1]⁺ (m/z 140): Loss of the aldehyde hydrogen atom, a common fragmentation for aldehydes.

[M-29]⁺ (m/z 112): Loss of the formyl radical (•CHO), another characteristic cleavage for aldehydes. This fragment corresponds to the 4-ethylthiazolyl cation.

[M-15]⁺ (m/z 126): Loss of a methyl radical (•CH₃) from the ethyl group.

[M-28]⁺ (m/z 113): Loss of ethene (C₂H₄) via McLafferty rearrangement if sterically feasible, or cleavage of the ethyl group.

[M-43]⁺ (m/z 98): Loss of the entire ethyl group (•C₂H₅).

The fragmentation pattern of the thiazole ring itself can also contribute to the spectrum, although cleavage adjacent to the carbonyl and on the alkyl side chain are typically dominant. spectrabase.com

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 141 | [M]⁺ (Molecular Ion) | - |

| 140 | [M-H]⁺ | H• |

| 112 | [M-CHO]⁺ | •CHO |

| 126 | [M-CH₃]⁺ | •CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1685-1710 cm⁻¹. The conjugation with the thiazole ring lowers the frequency from that of a typical saturated aldehyde. pdx.edu

Aldehyde C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as two weak to medium bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹. The latter peak is particularly diagnostic. pdx.educhemistrysteps.com

Aromatic/Heterocyclic C=C and C=N Stretches: The thiazole ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The ethyl group will produce absorption bands in the 2850-2960 cm⁻¹ range corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. chemistrysteps.comfoodb.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2960 | Medium-Strong |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak-Medium |

| Aldehyde C=O Stretch | 1685 - 1710 | Strong |

| Thiazole Ring Stretches (C=C, C=N) | 1400 - 1600 | Medium |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

HPLC is a cornerstone technique for determining the purity of a compound and for separating it from impurities or other components in a mixture. When coupled with a mass spectrometer (LC-MS), it provides both retention time data and mass information, enhancing analytical confidence.

For the analysis of this compound, a reversed-phase HPLC method would be suitable. This typically involves:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is effective. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute compounds of increasing non-polarity.

Detection: A UV-Vis detector is standard for HPLC. The thiazole ring and carbonyl group constitute a chromophore that should absorb UV light, likely in the 254-280 nm range, allowing for sensitive detection.

The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This is particularly useful for identifying unknown impurities by obtaining their molecular weights and fragmentation patterns, or for quantifying the target compound in complex matrices. The use of electrospray ionization (ESI) in positive mode would likely yield a protonated molecule [M+H]⁺ at m/z 142.

X-ray Single Crystal Diffraction for Definitive Three-Dimensional Structure

X-ray Single Crystal Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a published crystal structure for this compound is not available in public databases as of this writing, the analysis would be expected to reveal:

The planarity of the thiazole ring.

The precise bond lengths of the C=O, C=N, C=C, and C-S bonds.

The conformation of the ethyl group relative to the plane of the thiazole ring.

The orientation of the aldehyde group with respect to the thiazole ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the crystal lattice.

This technique provides an unambiguous validation of the compound's constitution and stereochemistry.

Future Research Directions and Translational Implications

Development of Next-Generation Thiazole-Based Drug Candidates

The thiazole (B1198619) scaffold is a crucial component in numerous FDA-approved drugs and serves as a foundational structure in the development of new therapeutic agents. dergipark.org.trmdpi.com Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic effects. mdpi.comnih.gov

Future research will focus on the rational design and synthesis of novel thiazole derivatives with improved potency and target specificity. nih.gov For instance, 2,4,5-trisubstituted thiazole derivatives are considered a privileged scaffold in drug design due to their diverse medicinal applications. monash.edu Modifications of the thiazole ring at various positions can yield compounds with enhanced therapeutic potential. nih.gov Researchers are exploring the development of more effective and bio-target specific anticancer drug molecules based on the thiazole nucleus. nih.govnih.gov Several thiazole-containing compounds have shown promise as inhibitors of various biological targets, including enzymes and receptors involved in cell cycle regulation. nih.gov

The development of next-generation drug candidates also involves creating hybrid molecules that combine the thiazole moiety with other pharmacologically active structures to enhance their therapeutic effects. acs.org This approach aims to produce compounds with dual or multiple modes of action, potentially leading to more effective treatments for complex diseases. nih.gov

Exploration of Novel and Sustainable Synthetic Pathways

Traditional methods for synthesizing thiazole derivatives often involve the use of hazardous reagents and generate significant chemical waste. researchgate.net Consequently, there is a growing emphasis on the development of green and sustainable synthetic strategies for these compounds. researchgate.netbohrium.com

The use of renewable starting materials and biocatalysts, such as enzymes, is also being investigated to create more sustainable synthetic routes. researchgate.netmdpi.com These innovative techniques not only offer environmental benefits but also provide advantages in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net

| Green Synthesis Technique | Description | Advantages |

| Microwave Irradiation | Utilizes microwave energy to accelerate chemical reactions. | Faster reaction times, higher yields, and reduced side reactions. researchgate.netbepls.com |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote chemical reactions. | Enhanced reaction rates and yields under mild conditions. bohrium.combepls.com |

| Green Solvents | Uses environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental pollution. researchgate.netbohrium.com |

| Recyclable Catalysts | Employs catalysts that can be easily recovered and reused. | Lower costs and reduced waste generation. bepls.commdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, simplified procedures, and reduced waste. researchgate.netbepls.com |

Design of Multi-Targeting Agents based on Thiazole Scaffolds

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. rsc.org The versatile structure of the thiazole scaffold makes it an ideal framework for the design of such multi-targeting agents. monash.edunih.gov

In cancer therapy, deregulation of multiple protein kinases is a common occurrence. rsc.org Therefore, designing thiazole-based compounds that can inhibit several kinases involved in tumor growth and metastasis is a key research focus. nih.govrsc.org Similarly, in the context of Alzheimer's disease, new thiazole-piperazine derivatives have been designed to inhibit both acetylcholinesterase and butyrylcholinesterase, as well as reduce β-amyloid aggregation. nih.gov

The design of these multi-target agents involves integrating the thiazole nucleus with other pharmacophores to create hybrid molecules with a broader spectrum of activity. nih.gov This approach can lead to improved therapeutic efficacy and may help to overcome drug resistance. rsc.org

Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of novel compounds. nih.govpremierscience.com

In the context of thiazole drug discovery, ML models are being used to predict the bioactivity of thiazole derivatives and to identify the key structural features responsible for their therapeutic effects. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can effectively predict how chemical modifications to the thiazole scaffold will impact its biological activity. nih.gov

AI algorithms can also be used for de novo drug design, where they generate novel molecular structures with desired pharmacological properties. premierscience.com By integrating AI and ML into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with developing new thiazole-based therapies. astrazeneca.comnih.gov

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive Modeling | Using algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of compounds. nih.gov | Prioritizes promising candidates for synthesis and testing, reducing experimental costs. astrazeneca.com |

| Virtual Screening | Screening large virtual libraries of compounds against a biological target to identify potential hits. nih.gov | Accelerates the identification of lead compounds. premierscience.com |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Expands the chemical space for drug discovery. premierscience.com |

| Drug Repurposing | Identifying new therapeutic uses for existing drugs by analyzing their interactions with various biological targets. nih.gov | Reduces the time and cost of drug development. nih.gov |

Exploration of Thiazole-Based Probes for Chemical Biology Research

Thiazole derivatives are not only valuable as therapeutic agents but also as tools for chemical biology research. Their unique photophysical properties make them suitable for the development of fluorescent probes to study biological processes. researchgate.net

For example, thiazole orange is a well-known fluorescent dye that has been used in aptamer-based assays to detect a variety of analytes. researchgate.net Researchers are also developing novel thiazole-based covalent organic frameworks (COFs) that exhibit enhanced fluorescence and can be used for the sensitive and selective detection of metal ions and other small molecules. researchgate.net

The development of new thiazole-based probes will enable researchers to better understand the complex molecular mechanisms underlying health and disease, which could in turn lead to the identification of new drug targets and the development of novel therapeutic strategies.

Q & A

Basic: What are the optimal synthetic routes for 4-Ethylthiazole-2-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Answer:

A common method involves reacting ethylthiooxamate with 1,3-dichloroacetone in acetone, yielding intermediates like 2-carbethoxy-4-chloromethylthiazole. Subsequent treatment with potassium cyanide produces this compound derivatives . Key parameters for optimization include:

- Solvent choice : Absolute ethanol or acetone is preferred for solubility and stability.

- Catalysis : Glacial acetic acid (5 drops) enhances reaction efficiency by protonating intermediates .

- Reaction time : Refluxing for 4–6 hours ensures completion, with solvent removal under reduced pressure to isolate the product .

- Purification : Filtration and recrystallization improve purity, with yields typically ranging from 88% to 99% depending on substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and ethyl/thiazole carbons. Discrepancies in splitting patterns may indicate impurities or isomerization .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while thiazole ring vibrations appear at ~1550–1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- Melting Point Analysis : Sharp melting points (e.g., 161–162°C for intermediates) confirm crystalline purity .

Advanced: How can researchers resolve contradictions in crystallographic data when analyzing this compound derivatives?

Answer:

- Software Tools : Use SHELX for structure refinement and Mercury CSD for visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking). SHELXL handles high-resolution or twinned data, while Mercury’s packing similarity calculations identify deviations in unit cell parameters .

- Data Validation : Cross-check experimental data (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) entries. Discrepancies >0.01 Å may indicate disorder or incorrect space group assignment .

- Twinned Data : Apply SHELXL’s twin refinement options (e.g., BASF parameter) to model overlapping crystallographic domains .

Advanced: What mechanistic insights guide the optimization of nucleophilic addition reactions at the aldehyde group of this compound?

Answer:

- Electronic Effects : The electron-withdrawing thiazole ring activates the aldehyde for nucleophilic attack. Substituents at the 4-ethyl position modulate reactivity: electron-donating groups reduce electrophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophile availability, while protic solvents stabilize intermediates via hydrogen bonding .

- Kinetic Studies : Monitor reaction progress using in situ IR or LC-MS to identify rate-determining steps (e.g., imine formation in Schiff base reactions) .

Advanced: How can researchers design experiments to study the environmental stability or degradation pathways of this compound?

Answer:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C, analyzing degradation products via HPLC or GC-MS. The aldehyde group is prone to oxidation to carboxylic acids under basic conditions .

- Photodegradation : Use UV-Vis spectroscopy to track absorbance changes under simulated sunlight. Thiazole rings may undergo ring-opening reactions, forming sulfonic acid derivatives .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and identify vulnerable sites (e.g., C=O bond) .

Advanced: What strategies mitigate challenges in synthesizing sterically hindered derivatives of this compound?

Answer:

- Protecting Groups : Temporarily protect the aldehyde with acetals or thioacetals to prevent side reactions during alkylation/arylation .

- Microwave Synthesis : Shorten reaction times (e.g., 30 minutes vs. 4 hours) to reduce decomposition risks .

- Catalysis : Use Pd(0) or Cu(I) catalysts for cross-coupling reactions with bulky aryl halides, improving regioselectivity .

Basic: How should researchers safely handle and store this compound in the laboratory?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. The aldehyde group may cause respiratory irritation .

- Waste Disposal : Neutralize with sodium bisulfite before aqueous disposal to convert residual aldehyde to non-volatile salts .

Advanced: How can computational tools aid in predicting the biological activity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). The thiazole ring often participates in π-π stacking with aromatic residues .

- QSAR Models : Train models on datasets of thiazole derivatives to correlate substituent electronegativity with IC₅₀ values .

- ADMET Prediction : SwissADME or pkCSM predicts bioavailability, highlighting logP (<3) and topological polar surface area (<140 Ų) as critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.